

Spectroscopic Profile of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Di-tert-butyl-2-methoxybenzaldehyde
Cat. No.:	B152259

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive spectroscopic characterization of **3,5-Di-tert-butyl-2-methoxybenzaldehyde**, a substituted aromatic aldehyde of significant interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar analogues to provide a robust comparative analysis. This approach allows for a detailed understanding of the spectroscopic features of the target molecule by examining the influence of its constituent functional groups.

The following sections present a comparative analysis of **3,5-Di-tert-butyl-2-methoxybenzaldehyde** with key analogues, including its hydroxylated counterpart and other substituted benzaldehydes. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the spectroscopic properties of this compound and its relatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3,5-Di-tert-butyl-2-methoxybenzaldehyde** and its selected analogues.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde H	Aromatic H	Methoxy H	Hydroxyl H	tert-Butyl H
3,5-Di-tert-butyl-2-methoxybenzaldehyde (Predicted)	~10.4	~7.6 (d), ~7.4 (d)	~3.8 (s)	-	~1.4 (s), ~1.3 (s)
3,5-Di-tert-butyl-2-hydroxybenzaldehyde[1]	~9.8 (s)	~7.6 (d), ~7.4 (d)	-	~11.5 (s)	~1.4 (s)
2-Methoxybenzaldehyde[2]	-	-	3.01 (s)	-	-
3-Methoxybenzaldehyde[2]	9.98 (s)	7.51 (d), 7.41 (s), 7.25-7.30 (m)	3.82 (s)	-	-

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic C-O	Aromatic C-tBu	Aromatic C-H	Methoxy C	tert-Butyl C
3,5-Di-tert-butyl-2-methoxybenzaldehyde (Predicted)	~192	~160	~140, ~138	~128, ~126	~56	~35, ~34, ~31, ~30
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Predicted)	~196	~158	~140, ~137	~128-125	-	~35, ~34, ~31, ~29
2-Methoxybenzaldehyde[2]	189.0	161.5	-	136.4, 127.7, 124.1, 120.5, 112.6	55.8	-
3-Methoxybenzaldehyde[2]	193.0	159.8	-	137.6, 130.3, 122.5, 121.0, 112.9	55.4	-

Table 3: FT-IR Spectroscopic Data (Key Peaks in cm^{-1})

Compound	C=O Stretch	C-H (Aromatic) Stretch	C-H (Aliphatic) Stretch	C-O Stretch	O-H Stretch
3,5-Di-tert-butyl-2-methoxybenzaldehyde	~1685	~3050	~2960-2870	~1250	-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde	1654	2956	2868	-	Broad ~3400
2-Methoxybenzaldehyde	~1680-1700	~3070	~2940, ~2840	~1245	-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde[3]	~1670	~2950	~2870	~1230	Broad ~3500

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments
3,5-Di-tert-butyl-2-methoxybenzaldehyde[4]	248	233, 191, 57
2-Methoxybenzaldehyde	136	135, 107, 92, 77
3,5-Di-tert-butyl-4-hydroxybenzaldehyde[5]	234	219, 177, 57

Table 5: UV-Vis Spectroscopic Data (λ_{max} in nm)

Compound	λ_{max}	Solvent
3,5-Di-tert-butyl-2-methoxybenzaldehyde	Not available	-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde ^[1]	-	-
3,5-Dimethoxybenzaldehyde ^[6]	221, 292	-
3,5-Di-tert-butyl-4-hydroxybenzaldehyde ^[7]	232, 290	NaOH in H ₂ O

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The instrument is tuned and shimmed to the sample. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse program (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum. The spectral width is set to approximately 240 ppm. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically

1024 or more) and a longer relaxation delay (2-10 seconds) are required to obtain a spectrum with an adequate signal-to-noise ratio.

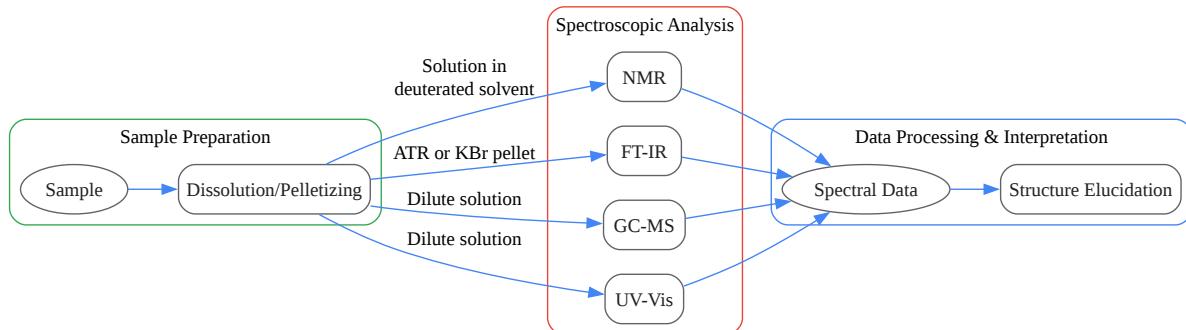
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector is used.
- Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a spectral range of 4000 to 400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For volatile and thermally stable compounds like the benzaldehydes discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
- Gas Chromatography: The sample is vaporized in the heated injection port and separated on a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to elute the components.


- Ionization: As the compounds elute from the GC column, they enter the mass spectrometer ion source. Electron Ionization (EI) at 70 eV is a common method for generating ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection and Data Processing: The detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ_{max}).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a matched cuvette with the sample solution is placed in the sample beam path. The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value are determined from the spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compared compounds.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 37942-07-7 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 4. 3,5-Di-tert-butyl-2-methoxybenzaldehyde | C16H24O2 | CID 4060958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 6. 3,5-Dimethoxybenzaldehyde [webbook.nist.gov]
- 7. chemwhat.com [chemwhat.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Di-tert-butyl-2-methoxybenzaldehyde: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152259#full-spectroscopic-characterization-of-3-5-di-tert-butyl-2-methoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com